![molecular formula C18H11F3N2O3 B3018923 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid CAS No. 556805-27-7](/img/structure/B3018923.png)
4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid is a multifunctional molecule that likely contains a benzoyl group attached to an amino benzoic acid moiety, with additional substituents that include a trifluoromethyl group and a cyano group. This structure suggests potential reactivity typical of benzoyl compounds and the presence of electron-withdrawing groups that could influence its chemical behavior.
Synthesis Analysis
The synthesis of related benzoyl compounds often involves starting materials such as benzoyl propionic acid, as seen in the synthesis of various heterocyclic compounds . The presence of a cyano group in the target compound suggests that a nitrile-containing precursor, similar to 3-benzoyl-2-cyanobutyronitrile, might be involved in its synthesis, possibly through cyclization under acidic conditions . Additionally, the synthesis of related compounds with amino groups often involves reduction steps, as seen in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid .
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by spectroscopic techniques such as MS, FT-IR, NMR, and UV-Visible, as demonstrated in the study of 4-(3-Benzoylthioureido)benzoic acid . The presence of a trifluoromethyl group would be expected to shift chemical shifts in NMR spectroscopy due to its strong electron-withdrawing nature.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the benzoyl group and the cyano group. Benzoyl compounds can undergo various nucleophilic substitutions and addition reactions . The cyano group could be involved in further transformations, such as hydrolysis to form carboxylic acids or reduction to form amines. The compound might also exhibit dichotomic behavior in different solvents, as seen with other benzoyl derivatives .
Physical and Chemical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by the presence of the trifluoromethyl and cyano groups, which could increase the compound's polarity and potentially its solubility in polar solvents. The chemical properties would include reactivity typical of benzoyl compounds, such as electrophilic aromatic substitution, and the potential for tautomerism, as seen in thiourea derivatives .
科学的研究の応用
Analytical Chemistry and Diagnostic Applications
The use of compounds like 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid in analytical chemistry is pivotal for developing diagnostic assays and understanding biochemical pathways. For instance, P-Amino-benzoic acid (PABA) derivatives are utilized in tests assessing exocrine pancreatic function, indicating the role of similar compounds in medical diagnostics and research into digestive enzyme functions (Sacher, Kobsa, & Shmerling, 1978).
Pharmacokinetics and Metabolism Studies
Compounds structurally related to this compound are studied for their pharmacokinetics and metabolism in humans. Such research provides insights into how these compounds are processed by the body, which is critical for drug development and toxicological assessments. For example, studies on the metabolism of UV filters like Uvinul A plus® highlight how similar compounds undergo metabolic transformations, producing metabolites such as 2-(4-amino-2-hydroxybenzoyl)benzoic acid (AHB) (Stoeckelhuber et al., 2020).
Nutritional and Dietary Supplement Research
The investigation into the metabolic pathways of dietary phenolics, including how they are absorbed, metabolized, and excreted, often involves compounds with similar complexity to this compound. This research has implications for understanding the health benefits of diets rich in polyphenols and other bioactive compounds. Research on the metabolism of flavonoids and hydroxycinnamic acids from dietary sources like Equisetum arvense demonstrates the body's conversion of these compounds into metabolites such as hippuric acid, a process similar to what might be expected for the compound (Graefe & Veit, 1999).
Toxicology and Safety Assessment
Understanding the toxicokinetic properties of chemical compounds is essential for assessing their safety and potential risks. For instance, research on the minor benzene metabolite trans,trans-muconic acid as a biological indicator for benzene exposure demonstrates the critical role of studying the metabolic pathways of hazardous substances. This kind of research is vital for developing safety guidelines and protective measures against chemical exposures (Ducos et al., 1992).
特性
IUPAC Name |
4-[[(Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3/c19-18(20,21)14-5-1-11(2-6-14)9-13(10-22)16(24)23-15-7-3-12(4-8-15)17(25)26/h1-9H,(H,23,24)(H,25,26)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNCFKFPOSNRG-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

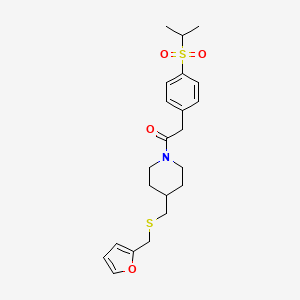
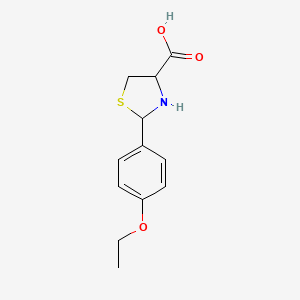
![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
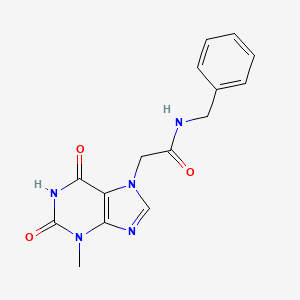
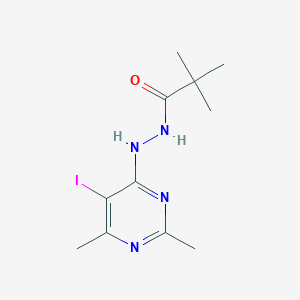
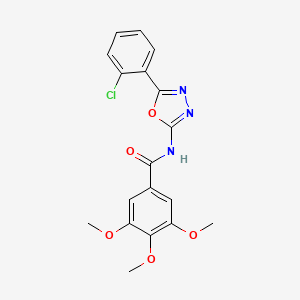
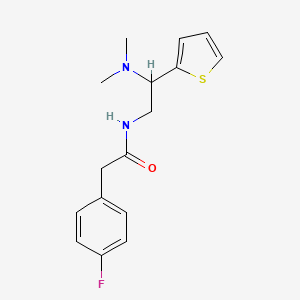
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)
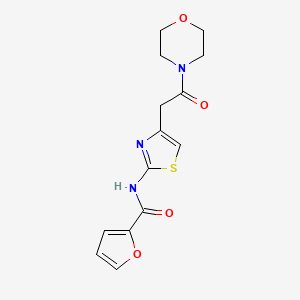
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)
![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)
![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)